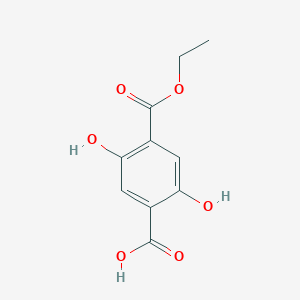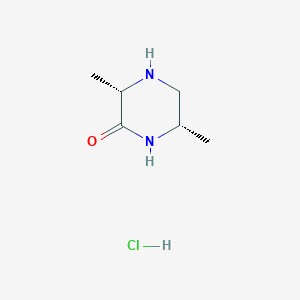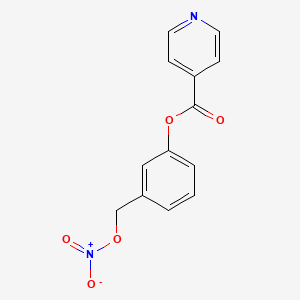![molecular formula C9H11BrN2 B15051367 2-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine](/img/structure/B15051367.png)
2-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine is an organic compound with the molecular formula C9H11BrN2.
Preparation Methods
The synthesis of 2-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine typically involves multiple steps. One common synthetic route starts with the chlorination of 9-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-IJ]quinoline, followed by bromination using hydrobromic acid to yield the target compound . Industrial production methods may vary, but they generally follow similar multi-step processes to ensure high purity and yield.
Chemical Reactions Analysis
2-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring systems.
Common reagents used in these reactions include hydrobromic acid, methanesulfonic acid, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
2-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties
Chemical Research: It serves as a precursor for the synthesis of more complex heterocyclic compounds, which are of interest in organic chemistry.
Mechanism of Action
The mechanism of action of 2-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine can be compared with other similar compounds, such as:
9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-IJ]quinoline: Shares a similar core structure but differs in the position and type of substituents.
Methyl 2-(9-bromo-2,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[1,2,3-de]quinoline): Another related compound with different functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development .
Properties
Molecular Formula |
C9H11BrN2 |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
2-bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine |
InChI |
InChI=1S/C9H11BrN2/c10-9-5-4-7-8(12-9)3-1-2-6-11-7/h4-5,11H,1-3,6H2 |
InChI Key |
SISIHSMGPGUDCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2=C(C1)N=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


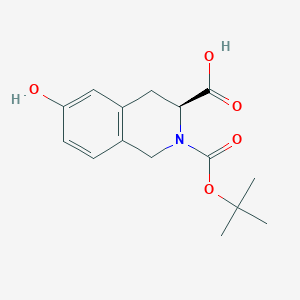
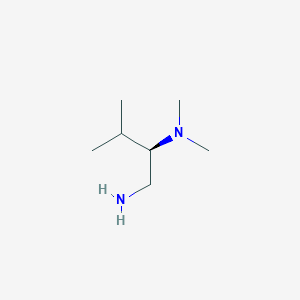

![[(1-ethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B15051302.png)
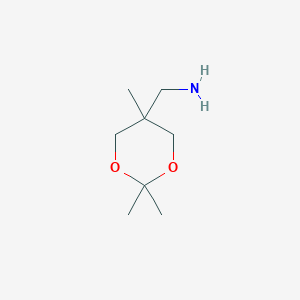
![[5-Chloro-2-[(2-nitrophenyl)thio]phenyl]hydrazine](/img/structure/B15051311.png)

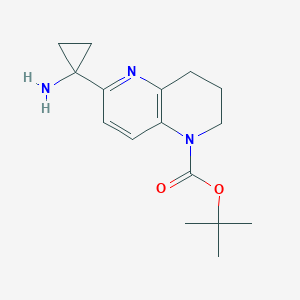
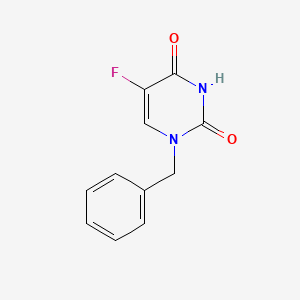
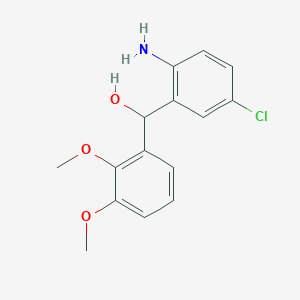
![ethyl (1R,2R)-2-{[(trimethylsilyl)oxy]methyl}cyclopropane-1-carboxylate](/img/structure/B15051349.png)
